

Application Notes and Protocols: Synthesis of Coordination Polymers Using Dicyanoaurate

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Compound of Interest

Compound Name: Dicyanoaurate ion

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These application notes provide a detailed overview of the synthesis of coordination polymers utilizing the dicyanoaurate ($[\text{Au}(\text{CN})_2]^-$) building block. The protocols outlined below are based on established literature and are intended to guide researchers in the preparation of these versatile materials. Dicyanoaurate is a valuable linear bridging ligand that facilitates the formation of multidimensional supramolecular structures, often exhibiting interesting photoluminescent, vapochemical, and sensory properties. The presence of gold(I) centers can also lead to aurophilic interactions, which further influence the dimensionality and physical properties of the resulting coordination polymers.

Applications of Dicyanoaurate Coordination Polymers

Coordination polymers constructed from dicyanoaurate anions have garnered significant interest due to their diverse and tunable properties. Key application areas include:

- **Luminescent Materials:** Many dicyanoaurate-based coordination polymers exhibit strong luminescence, with emission properties that can be tuned by altering the metal cations or the ancillary ligands.^{[1][2]} This makes them promising candidates for use in solid-state lighting, displays, and optical sensors.

- **Chemical Sensors:** The luminescence of certain dicyanoaurate coordination polymers is sensitive to the presence of specific analytes. For instance, polymorphs of $\text{Zn}[\text{Au}(\text{CN})_2]_2$ show a distinct vapochromic response to ammonia vapor, indicating their potential for use in chemical sensing applications.[\[3\]](#)[\[4\]](#)
- **Materials with Tunable Optical Properties:** The ability to create solid solutions with different lanthanide ions within a dicyanoaurate framework allows for the fine-tuning of emission colors, including the generation of white light.[\[5\]](#)
- **Birefringent Materials:** The ordered arrangement of anisotropic ligands within the coordination polymer framework can lead to materials with high birefringence.

Experimental Protocols

The following section details the experimental procedures for the synthesis of various dicyanoaurate coordination polymers.

Synthesis of Zinc Dicyanoaurate Polymorphs ($\text{Zn}[\text{Au}(\text{CN})_2]_2$)

Four different polymorphs (α , β , γ , and δ) of $\text{Zn}[\text{Au}(\text{CN})_2]_2$ have been synthesized, each exhibiting unique structural and photophysical properties.[\[3\]](#)[\[4\]](#)

Protocol 2.1.1: Synthesis of β - $\text{Zn}[\text{Au}(\text{CN})_2]_2$ [\[5\]](#)

- Prepare a 3 mL solution of zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, 30 mg, 0.10 mmol) in acetonitrile.
- Prepare a 3 mL solution of tetra-n-butylammonium dicyanoaurate(I) ($[(\text{n-Bu})_4\text{N}][\text{Au}(\text{CN})_2] \cdot \frac{1}{2}\text{H}_2\text{O}$, 100 mg, 0.20 mmol) in acetonitrile.
- Add the $[(\text{n-Bu})_4\text{N}][\text{Au}(\text{CN})_2]$ solution to the $\text{Zn}(\text{NO}_3)_2$ solution with stirring. A precipitate will form immediately.
- Centrifuge the mixture and decant the supernatant.

- Wash the solid product with three 6 mL portions of acetonitrile to remove any unreacted starting materials and byproducts.
- Air-dry the resulting white powder.
- Yield: 40 mg (72%).

Protocol 2.1.2: Synthesis of γ -Zn[Au(CN)₂]₂[\[5\]](#)

- Prepare a 1 mL solution of zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O, 37 mg, 0.10 mmol) in acetonitrile.
- Prepare a 1 mL solution of [(n-Bu)₄N][Au(CN)₂]·½H₂O (150 mg, 0.30 mmol) in acetonitrile.
- Add the [(n-Bu)₄N][Au(CN)₂] solution dropwise to the Zn(ClO₄)₂ solution while stirring, which will result in the immediate formation of a precipitate.
- Centrifuge the mixture and remove the solvent.
- Wash the solid with three 2 mL portions of acetonitrile.
- Air-dry the resulting white powder.
- Yield: 40 mg (72%).

Protocol 2.1.3: Synthesis of δ -Zn[Au(CN)₂]₂[\[5\]](#)

- Prepare a 15 mL aqueous solution of potassium dicyanoaurate(I) (K[Au(CN)₂], 114 mg, 0.40 mmol) and potassium cyanide (KCN, 26 mg, 0.40 mmol).
- Heat the solution to a boil and then add 0.80 mL of 0.100 N hydrochloric acid (HCl).
- Allow the solution to cool until the beaker is warm to the touch.
- Add a 15 mL aqueous solution of zinc chloride (ZnCl₂, 26 mg, 0.20 mmol).
- Crystals of δ -Zn[Au(CN)₂]₂ will deposit over several hours.
- Filter and dry the crystals.

- Yield: 60 mg (56%).

Protocol 2.1.4: Vapochromic Response to Ammonia[5]

- Place 20 mg of any of the $\text{Zn}[\text{Au}(\text{CN})_2]_2$ polymorphs in a vial.
- Introduce 10 mL of ammonia gas from the headspace of a concentrated ammonia solution into the vial.
- Seal the vial and let it stand for 30 minutes. The white powder will transform into a bright-yellow powder of $\{\text{Zn}(\text{NH}_3)_2[\text{Au}(\text{CN})_2]_2\}$.

Solvothermal Synthesis of Uranyl Dicyanoaurate Coordination Polymers

Solvothermal synthesis is a common method for obtaining crystalline coordination polymers that may not form under ambient conditions.

Protocol 2.2.1: General Solvothermal Synthesis[1][6]

- Combine a uranyl salt (e.g., uranyl nitrate hexahydrate, $\text{UO}_2(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$), a dicyanoaurate salt (e.g., $\text{K}[\text{Au}(\text{CN})_2]$ or $[(n\text{-Bu})_4\text{N}][\text{Au}(\text{CN})_2]$), and any ancillary ligands (e.g., 2,2'-bipyridine) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of solvents) in a Teflon-lined autoclave.
- Seal the autoclave and heat it to a specific temperature (typically between 120-180 °C) for a defined period (ranging from hours to days).
- Allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration, wash with the solvent used for the reaction, and air-dry.

Synthesis of Indium Dicyanoaurate Coordination Polymers

Protocol 2.3.1: Synthesis of an In(III)-Terpyridine Dicyanoaurate Polymer[7]

- Prepare a 20 mL aqueous solution of indium(III) nitrate hydrate ($\text{In}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$, 66 mg, ~0.21 mmol).
- Slowly add the $\text{In}(\text{NO}_3)_3$ solution to a pale yellow solution of 2,2';6',2''-terpyridine (Terpy, 72 mg, 0.31 mmol) in methanol under vigorous stirring.
- Stir the solution for 10 minutes and then evaporate to dryness under vacuum at 50 °C.
- Redissolve the resulting off-white powder in a 4:1 ethanol:water solution.
- To this solution, add an aqueous solution of $\text{K}[\text{Au}(\text{CN})_2]$.
- Crystals of the coordination polymer will form upon slow evaporation of the solvent.
- Filter the crystals, wash with water, and vacuum-dry.

Data Presentation

The following tables summarize key quantitative data for representative dicyanoaurate coordination polymers.

Table 1: Synthesis and Yield of Selected Dicyanoaurate Coordination Polymers

Compound Formula	Metal Cations	Synthesis Method	Yield (%)	Reference
$\beta\text{-Zn}[\text{Au}(\text{CN})_2]_2$	Zn(II), Au(I)	Precipitation	72	[5]
$\gamma\text{-Zn}[\text{Au}(\text{CN})_2]_2$	Zn(II), Au(I)	Precipitation	72	[5]
$\delta\text{-Zn}[\text{Au}(\text{CN})_2]_2$	Zn(II), Au(I)	Slow Crystallization	56	[5]
$[\text{In}_2(\text{OH})_2(\text{H}_2\text{O})_2(\text{Terpy})_2][\text{Au}(\text{CN})_2]_4 \cdot 2\text{H}_2\text{O}$	In(III), Au(I)	Slow Evaporation	41	[2]

Table 2: Photophysical Properties of Selected Dicyanoaurate Coordination Polymers

Compound	Excitation λ (nm)	Emission λ (nm)	Au-Au Distance (Å)	Notes	Reference
α -Zn[Au(CN) ₂] ₂	-	390	3.33	Luminescent	[3][4]
β -Zn[Au(CN) ₂] ₂	-	440	3.26	Luminescent	[3][4]
γ -Zn[Au(CN) ₂] ₂	-	480	3.11	Luminescent	[3][4]
{Zn(NH ₃) ₂ [Au(CN) ₂] ₂ }	-	500	-	Vapochromic response to ammonia	[3][4]
In[Au(CN) ₂] ₃	-	515	3.315	Emissive	[2]
[In ₂ (OH) ₂ (X-Terpy) ₂][Au(CN) ₂] ₄ -based polymers	-	600-650	3.0106 - 3.2155	Emission tunable by ligand substitution	[2]
[ⁿ Bu ₄ N] ₂ [Sm _{0.75} Tb _{0.25} (NO ₃) ₄ Au(CN) ₂]	-	Tunable	-	Color-tunable emission	[5]

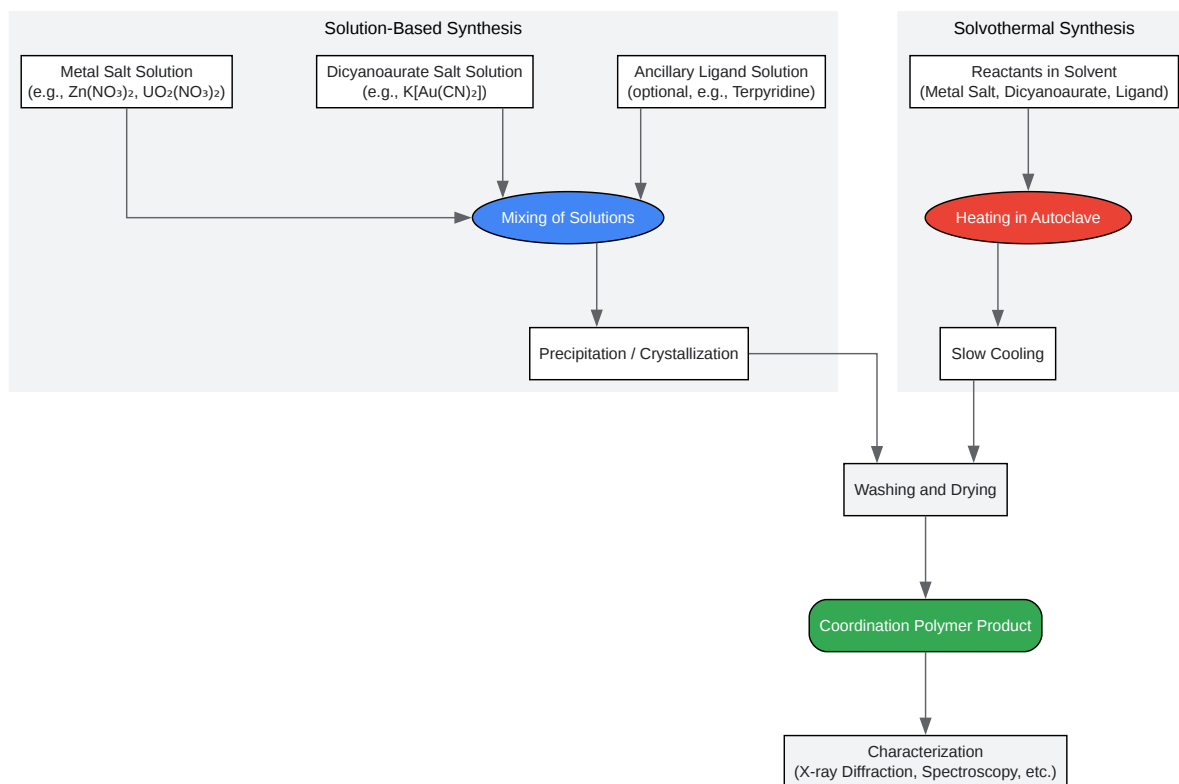
Table 3: Crystallographic Data for Selected Dicyanoaurate Coordination Polymers

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
In[Au(CN) ₂] ₃	Trigonal	R-3c	15.013(3)	15.013(3)	12.441(4)	120	[2]
[In ₂ (OH) ₂ (H ₂ O) ₂ (Terepy) ₂][Au(CN) ₂] ₄ ·2H ₂ O	Monoclinic	P2 ₁ /c	11.2345(6)	21.085(1)	11.9649(7)	108.618(2)	[2]

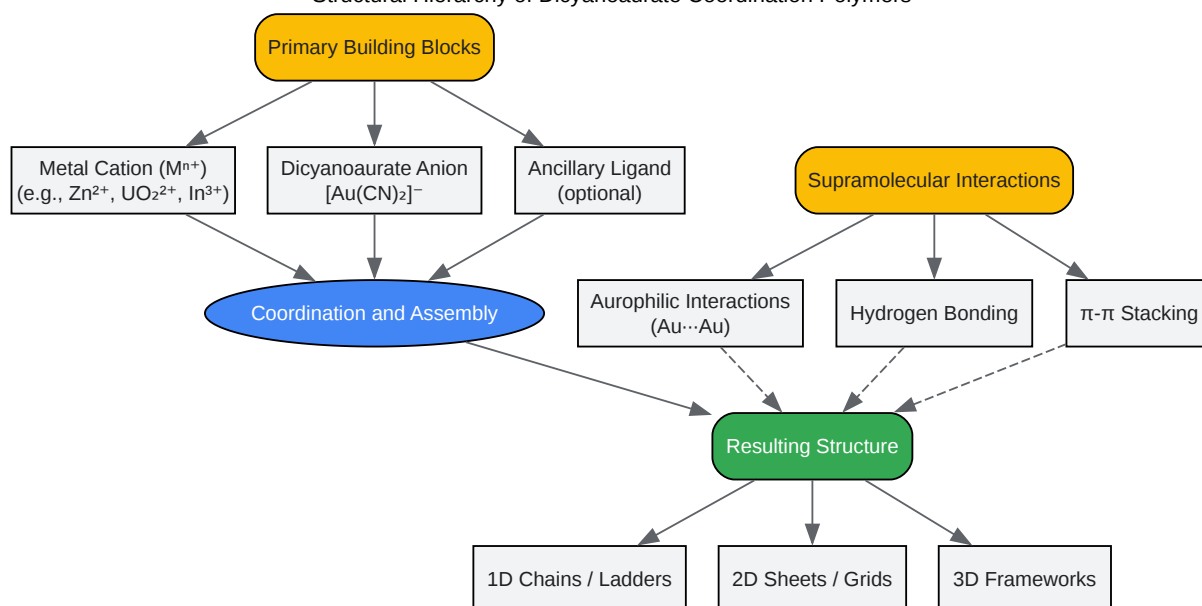
Visualizations

Experimental Workflows and Logical Relationships

General Synthesis Workflow for Dicyanoaurate Coordination Polymers



Structural Hierarchy of Dicyanoaurate Coordination Polymers



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